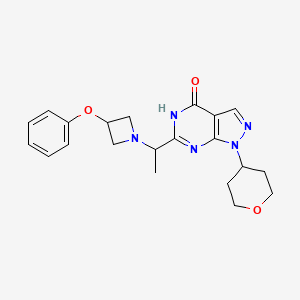

PF 04449613

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

- Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 | 2.24 |

| Doxorubicin | A549 | 9.20 |

This suggests that the compound may serve as a lead for developing novel anticancer agents.

Potential for Other Biological Activities

Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis of analogs of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one was conducted to evaluate their biological activities:

- Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.

- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1a | HepG2 | 5.00 |

| Compound 1b | MCF-7 | 1.74 |

| Compound 1c | PC-3 | 10.00 |

This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.

Wirkmechanismus

Target of Action

PF-04449613 is a selective inhibitor of Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that hydrolyzes the second messenger cyclic guanosine monophosphate (cGMP), thus playing a crucial role in modulating its signaling pathways .

Mode of Action

PF-04449613 interacts with its target PDE9A by competitively inhibiting it . This inhibition prevents the hydrolysis of cGMP, leading to an increase in intracellular cGMP levels .

Biochemical Pathways

The increase in cGMP levels affects various biochemical pathways. cGMP is a key regulator of many physiological processes, including vascular smooth muscle relaxation and neuronal signal transduction . By inhibiting PDE9A, PF-04449613 enhances these cGMP-dependent processes .

Pharmacokinetics

While specific ADME properties for PF-04449613 are not readily available, it has been shown to have good brain penetration, with a brain/plasma ratio of 0.8 in mice . This suggests that the compound can cross the blood-brain barrier effectively, which is crucial for its potential therapeutic effects in the central nervous system.

Action Environment

The action of PF-04449613 can be influenced by various environmental factors. For instance, the presence of a potent cytochrome P450 3A4 (CYP3A4) inhibitor, ketoconazole, has been shown to increase PF-04449613 plasma exposures and peak concentrations . Additionally, food can also affect the pharmacokinetics of PF-04449613 .

Biochemische Analyse

Biochemical Properties

PF 04449613 interacts with the enzyme PDE9A, inhibiting its activity . This interaction is highly selective, with this compound displaying more than 1000-fold selectivity over the majority of 79 non-PDE targets investigated .

Cellular Effects

This compound has been shown to effectively increase cGMP levels in the brain of mice . It influences cell function by modulating cell signaling pathways related to cGMP .

Molecular Mechanism

At the molecular level, this compound exerts its effects by competitively inhibiting PDE9A, an enzyme that hydrolyzes cGMP . This results in increased levels of cGMP in the brain, which can have various effects on neuronal function .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE9A, which is responsible for hydrolyzing cGMP .

Vorbereitungsmethoden

Die Synthese von PF 04449613 umfasst mehrere wichtige Schritte:

Bildung des Pyrazolo[3,4-d]pyrimidin-4-on-Kerns: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorstufen erreicht.

Einführung der Phenoxyazetidinylgruppe: Dieser Schritt beinhaltet die Reaktion des Pyrazolo[3,4-d]pyrimidin-4-on-Kerns mit einem Phenoxyazetidinyl-Derivat unter bestimmten Bedingungen.

Addition der Tetrahydro-2H-pyran-4-yl-Gruppe:

Industrielle Produktionsverfahren für this compound beinhalten typischerweise die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu erzielen.

Analyse Chemischer Reaktionen

PF 04449613 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten, was zur Bildung oxidierter Derivate von this compound führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren, was möglicherweise zu neuen Derivaten mit unterschiedlichen Eigenschaften führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

PF 04449613 ist einzigartig in seiner hohen Selektivität für PDE9A im Vergleich zu anderen Phosphodiesterase-Inhibitoren. Ähnliche Verbindungen umfassen:

PF 04447943: Ein weiterer selektiver PDE9A-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

PF 05085727: Ein PDE9A-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

PF 4191834: Eine Verbindung mit breiterer Selektivität für mehrere Phosphodiesterase-Isoformen.

This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug für die Untersuchung von PDE9A-bezogenen Pfaden und potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2 with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:

- IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .

The mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .

- Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.

Anti-inflammatory Activity

Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:

- Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | A549 (Lung Cancer) | 2.24 | Apoptosis induction |

| Doxorubicin | A549 (Lung Cancer) | 9.20 | DNA intercalation |

| Novel Analog 1 | MCF-7 (Breast Cancer) | 1.74 | Cell cycle arrest |

| Novel Analog 2 | HepG2 (Liver Cancer) | 5.00 | Apoptosis induction |

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:

- Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .

- Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .

Eigenschaften

IUPAC Name |

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBANDDJQJAZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of PF-04449613 in cardiac muscle?

A1: PF-04449613 is a selective inhibitor of phosphodiesterase type 9 (PDE9) [, ]. By inhibiting PDE9, PF-04449613 prevents the degradation of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to enhanced activity of sarcoplasmic reticulum Ca2+-ATPase-2a (SERCA2a) []. SERCA2a plays a crucial role in cardiac muscle relaxation by pumping calcium back into the sarcoplasmic reticulum, allowing the muscle to relax after contraction. Therefore, by enhancing SERCA2a activity, PF-04449613 increases the amount of calcium available for contraction, leading to a positive inotropic effect (increased force of contraction) [].

Q2: Besides its effects on cardiac muscle, does PF-04449613 impact other systems?

A2: Yes, research suggests that PF-04449613's effects extend beyond cardiac muscle. Studies using in vivo two-photon microscopy have shown that PF-04449613 administration increases calcium activity in dendrites and dendritic spines of layer V pyramidal neurons in the mouse primary motor cortex []. This suggests a role for PF-04449613 in modulating neuronal activity and potentially influencing synaptic plasticity. Further, chronic treatment with PF-04449613 has been shown to increase dendritic spine formation and enhance performance in motor learning tasks in mice [], hinting at a potential role in learning and memory processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.